5-Methoxy-1-methyl-2-phenyl-1H-indole
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Overview
Description
5-Methoxy-1-methyl-2-phenyl-1H-indole is a synthetic indole derivative. Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities. This compound is characterized by the presence of a methoxy group at the 5-position, a methyl group at the 1-position, and a phenyl group at the 2-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-methyl-2-phenyl-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone or aldehyde under acidic conditions to form the indole ring . Another method involves the use of methanesulfonic acid as a catalyst under reflux conditions in methanol .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the highest possible yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1-methyl-2-phenyl-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
5-Methoxy-1-methyl-2-phenyl-1H-indole has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with multiple biological targets.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Methoxy-1-methyl-2-phenyl-1H-indole involves its interaction with various molecular targets. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological pathways. This compound can act as an inhibitor or activator of specific enzymes, modulating cellular processes and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-methylindole: Similar structure but with a methyl group at the 2-position instead of the 1-position.
1-Methyl-2-phenylindole: Lacks the methoxy group at the 5-position.
5-Methoxyindole: Lacks the methyl and phenyl groups at the 1- and 2-positions, respectively.
Uniqueness
5-Methoxy-1-methyl-2-phenyl-1H-indole is unique due to the specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its electron-donating ability, making it more reactive in electrophilic substitution reactions. The combination of the methyl and phenyl groups further influences its biological activity and receptor binding affinity.
Properties
CAS No. |
117616-09-8 |
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Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
5-methoxy-1-methyl-2-phenylindole |
InChI |
InChI=1S/C16H15NO/c1-17-15-9-8-14(18-2)10-13(15)11-16(17)12-6-4-3-5-7-12/h3-11H,1-2H3 |
InChI Key |
XFFCYCXDAVKKBW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C=C1C3=CC=CC=C3 |
Origin of Product |
United States |
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